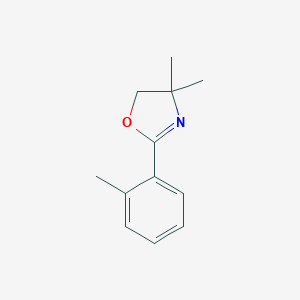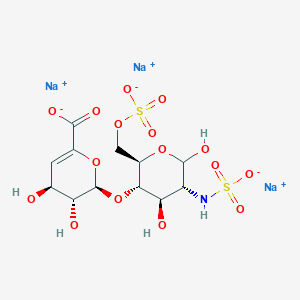
(S)-1-(5-methylisoxazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including (S)-1-(5-Methylisoxazol-3-yl)ethanol, involves multicomponent reactions or cyclocondensation methods. For instance, a highly efficient methodology for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones has been developed by visible light-induced multicomponent reaction in aqueous ethanol, showcasing the versatility and efficiency of synthesizing isoxazole derivatives under mild conditions (Saikh, Das, & Ghosh, 2013).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by X-ray crystallography, revealing their crystalline forms and lattice parameters. For example, a study on the synthesis and crystallographic structure of a related compound, N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, provided insights into its monoclinic system and intramolecular and intermolecular contacts, highlighting the detailed structural aspects of isoxazole derivatives (Çelik, Ulusoy, Taş, & İde, 2007).
Chemical Reactions and Properties
Isoxazole derivatives engage in various chemical reactions, contributing to their broad utility in synthetic chemistry. The reactivity includes cyclocondensation reactions and the ability to form complexes with metals, demonstrating their potential as ligands in coordination chemistry. For instance, efficient routes for the regioselective synthesis of bis(het)arylisoxazoles have been developed, showcasing the compound's chemical versatility and application in synthesizing complex molecular structures with specific regioselectivity (Raghava et al., 2014).
Applications De Recherche Scientifique
Structural and Chemical Studies
(S)-1-(5-methylisoxazol-3-yl)ethanol and its derivatives are predominantly utilized in the field of chemistry for structural and molecular studies. For instance, a compound structurally related to (S)-1-(5-methylisoxazol-3-yl)ethanol, specifically N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, has been synthesized and analyzed using X-ray crystallography. This study helped in understanding the crystalline structure and molecular interactions of the compound, indicating its potential for further chemical exploration (Ö. Çelik et al., 2007).
Synthesis of Bioactive Compounds
Compounds related to (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized for potential bioactive applications. For example, the synthesis of imidazole, coumarin, and isoxazole containing compounds, including derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol, has attracted considerable attention due to their considerable bioactivity, such as anti-inflammatory, antitumor, and antimicrobial properties (E. Rajanarendar et al., 2005).
Material Science and Molecular Architecture
In material science and molecular architecture, (S)-1-(5-methylisoxazol-3-yl)ethanol derivatives have been utilized to synthesize complex molecular structures. For instance, a new series of isoxazole substituted fused triazolo-thiadiazoles were synthesized, highlighting the compound's versatility and potential in creating diverse molecular frameworks with possible applications in material science and nanotechnology (Krishnaiah Vaarla & R. R. Vedula, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of (S)-1-(5-methylisoxazol-3-yl)ethanol have been synthesized and characterized, indicating the compound's relevance in drug design and development. For instance, microwave-assisted synthesis has been used to create new isoxazolyltriazinan-2-ones, which could potentially lead to the discovery of new drugs and therapeutic agents (E. Rajanarendar et al., 2004).
Propriétés
IUPAC Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-methylisoxazol-3-yl)ethanol | |
CAS RN |
119596-06-4 |
Source


|
| Record name | (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)








![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
